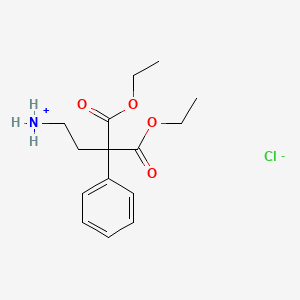

Diethyl 2-aminoethyl-phenylmalonate hydrochloride

Description

Diethyl 2-aminomalonate hydrochloride (CAS: 13433-00-6) is a white crystalline solid with a molecular formula of C₇H₁₄ClNO₄ and a molecular weight of 211.64 g/mol . It is synthesized via nitrosation, nitro reduction, and quaternization of diethyl malonate . This compound is highly soluble in water and oxygenated solvents, with a melting point of 166°C (decomposition) . Its primary application lies in pharmaceutical synthesis, serving as a key intermediate for drugs like allisartan isoproxil, clorazepate, and rebamipide .

Properties

CAS No. |

67465-34-3 |

|---|---|

Molecular Formula |

C15H22ClNO4 |

Molecular Weight |

315.79 g/mol |

IUPAC Name |

(4-ethoxy-3-ethoxycarbonyl-4-oxo-3-phenylbutyl)azanium;chloride |

InChI |

InChI=1S/C15H21NO4.ClH/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11,16H2,1-2H3;1H |

InChI Key |

CKAVMDYCBCKERR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC[NH3+])(C1=CC=CC=C1)C(=O)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves:

- Preparation of diethyl phenylmalonate or related esters.

- Introduction of the aminoethyl group via nucleophilic substitution or amination.

- Conversion to the hydrochloride salt form for stability and isolation.

Preparation of Diethyl Phenylmalonate as a Key Intermediate

According to US patent US2881209A, diethyl phenylmalonate can be synthesized efficiently from chlorobenzene through a multi-step process involving sodium dispersion, toluene, carbon dioxide, and subsequent esterification with absolute ethanol and anhydrous hydrogen chloride. The reaction conditions are critical to prevent decarboxylation of the phenylmalonic acid intermediate. The esterification is typically conducted at 60 °C for 5 hours, yielding about 85% of diethyl phenylmalonate.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Chlorobenzene + dispersed sodium in toluene | Quantitative | Formation of phenylsodium intermediate |

| 2 | Metalation with toluene, carbonation with CO2 | High yield | Produces phenylmalonic acid |

| 3 | Esterification with absolute ethanol + HCl | 85 | 5 hours at 60 °C, critical to avoid decarboxylation |

This method combines economy and simplicity, allowing the synthesis of phenylmalonic acid diesters in one reactor system.

Aminoethylation to Form Diethyl 2-Aminoethyl-Phenylmalonate

A German patent (DE1470221A1) describes the preparation of related piperidinomethyl compounds by reacting diethyl phenylmalonate derivatives with aminoethyl reagents. After solvent evaporation, the residue is dissolved in dilute hydrochloric acid, washed with petroleum ether, neutralized with sodium carbonate, and extracted with diethyl ether. The ether extract is evaporated and distilled to yield the aminoethylated product as a hydrochloride salt, which melts at approximately 112–115 °C.

Key points from the method include:

- Use of diethyl phenylmalonate as starting material.

- Aminoethylation via reaction with diethylaminoethylamine or similar amines.

- Purification by acid-base extraction and distillation.

- Isolation of the hydrochloride salt by crystallization.

| Step | Procedure Details | Product Characteristics |

|---|---|---|

| Reaction | Diethyl phenylmalonate + diethylaminoethylamine in benzene, reflux 5 h | Intermediate aminoethylated ester |

| Work-up | Wash with dilute sodium bicarbonate, water; evaporate solvent | Crude product |

| Purification | Dissolve residue in dilute HCl; wash with petroleum ether; neutralize with Na2CO3; extract with diethyl ether | Hydrochloride salt, mp 112–115 °C |

This approach allows preparation of aminoethyl derivatives suitable for further transformations.

Synthesis of 2-Aminomalonamide from Diethyl 2-Aminomalonate Hydrochloride

Though focusing on a related intermediate, the synthesis of 2-aminomalonamide from diethyl 2-aminomalonate hydrochloride illustrates the complexity and cost considerations in aminoalkyl malonate chemistry.

Several methods have been reported with varying reaction times, yields, and equipment requirements:

| Method | Key Steps and Conditions | Yield (%) | Comments |

|---|---|---|---|

| 1 | Reaction of aminomalonic acid diethylamine hydrochloride with 7N ammonia in methanol, stirring overnight | 91 | Simple, but requires ammonia in MeOH |

| 2 | Diethyl aminomalonate hydrochloride neutralized with sodium bicarbonate, extracted, then reacted with methanolic ammonia at 80 °C overnight in high-pressure reactor | 73 | Requires high-pressure equipment |

| 3 | Stirring diethyl aminomalonate hydrochloride in 7N methanolic ammonia for 7 days | 69 | Long reaction time |

| 4 | Heating 2-aminomalonate with ammonium chloride at 100 °C under reflux for 2 hours | 87 | Simpler, but requires reflux equipment |

| 5 | Heating diethyl 2-aminomalonate in 2M ammonia in methanol at 60 °C for 19 hours, followed by Soxhlet extraction | 49 | Complex purification steps |

These methods highlight the trade-offs between cost, reaction complexity, and scalability in aminoalkyl malonate chemistry.

Comparative Data Table of Preparation Methods

Analysis and Perspectives

- The synthesis of this compound hinges on the efficient preparation of diethyl phenylmalonate, which is well-documented via chlorobenzene carbonation and esterification routes.

- Aminoethylation is typically conducted using diethylaminoethylamine or related amines under reflux conditions, followed by acid-base workup to isolate the hydrochloride salt.

- Salt formation and purification are crucial for obtaining stable, crystalline products suitable for further applications.

- Related amino diesters such as diethyl aminomalonate hydrochloride provide useful analogies for salt preparation and purification techniques.

- The complexity and cost of aminoalkyl malonate derivatives synthesis are influenced by reaction conditions, equipment requirements, and purification methods.

- Industrial scalability favors methods that minimize reaction time, avoid corrosive or high-pressure conditions, and use readily available starting materials.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-aminoethyl-phenylmalonate hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethyl 2-aminoethyl-phenylmalonate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe or reagent.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-aminoethyl-phenylmalonate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenylmalonate backbone can participate in various chemical reactions, modulating the compound’s overall effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs (e.g., ester groups, amino substituents) with diethyl 2-aminomalonate hydrochloride, enabling comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Diethyl 2-aminomalonate hydrochloride | C₇H₁₄ClNO₄ | 211.64 | Amino, diethyl ester, hydrochloride |

| Diethyl chloromalonate | C₇H₁₁ClO₄ | 194.62 | Chloro, diethyl ester |

| Diethyl acetamidomalonate | C₉H₁₅NO₅ | 217.22 | Acetamido, diethyl ester |

| 2-(Methylamino)-2-phenylacetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Methylamino, phenyl, carboxylic acid |

| (R)-Ethyl 2-amino-3-phenylpropanoate HCl | C₁₁H₁₆ClNO₂ | 229.7 | Amino, phenyl, ethyl ester |

Physicochemical Properties

Table 1: Physical Properties Comparison

Key Observations :

Reactivity Insights :

- The amino group in diethyl 2-aminomalonate HCl facilitates N-alkylation and N-acylation, enabling diverse derivatization for drug synthesis .

- Chloromalonate undergoes nucleophilic substitution (e.g., with amines) but lacks the amino group’s versatility in forming heterocycles .

Comparative Advantages :

- Diethyl 2-aminomalonate HCl’s quaternizable amino group allows for salt formation, improving bioavailability in final drug products .

- Diethyl acetamidomalonate is preferred for sterically hindered amino acids due to its stable acetamido group .

Biological Activity

Diethyl 2-aminoethyl-phenylmalonate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article presents a detailed examination of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Amino Group : Facilitates hydrogen bonding and ionic interactions with biological molecules.

- Phenyl Group : Enhances lipophilicity, aiding in membrane penetration and receptor binding.

- Malonate Moiety : Involved in various synthetic pathways and biological interactions.

The molecular formula is CHNOCl, with a molecular weight of approximately 211.64 g/mol.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The amino group plays a crucial role in modulating neurotransmitter systems, which has implications for its use as a potential neuromodulator.

Key Mechanisms:

- Enzyme Modulation : The compound can influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially altering signaling pathways.

Interaction Studies

Research has shown that this compound can modulate neurotransmitter release, suggesting its role in neurological functions. For instance, studies indicate that this compound may affect serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Case Studies

- Neurotransmitter Modulation :

- A study demonstrated that this compound enhances the release of serotonin in vitro, indicating its potential as an antidepressant agent.

- Antioxidant Activity :

- In another investigation, the compound exhibited antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related damage in cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl malonate | CHO | Simple diester without amino or phenyl groups |

| Ethyl 2-aminoacetate | CHNO | Contains an amino group but lacks phenyl moiety |

| Phenylmalonic acid | CHO | Contains phenyl but no amino or ethyl groups |

| Diethyl 2-aminoethylmalonate | CHNO | Similar structure but without phenyl substitution |

Q & A

Q. Table 2: Analytical Techniques and Applications

| Technique | Application | Reference |

|---|---|---|

| NMR (¹H/¹³C) | Confirm ester/amine functional groups | |

| HPLC-UV | Quantify purity (>98%) | |

| FT-IR | Identify N-H and C=O stretches |

Q. What are the potential applications of this compound in pharmaceutical intermediate synthesis?

- Answer :

- Cycloaddition Reactions : Forms azomethine ylides with formaldehyde, enabling pyrrolidine synthesis (e.g., for antipsychotic drugs) .

- Amino Acid Analogues : Serves as a precursor for non-natural amino acids with bioactivity .

- Case Study : Analogues like D-phenylalanine ethyl ester hydrochloride show promise in peptide-based therapeutics .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.